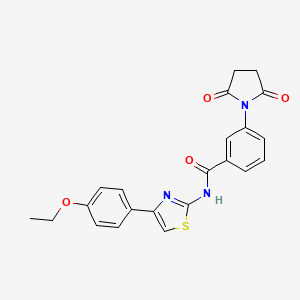

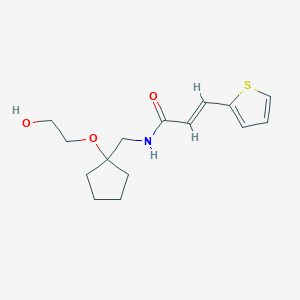

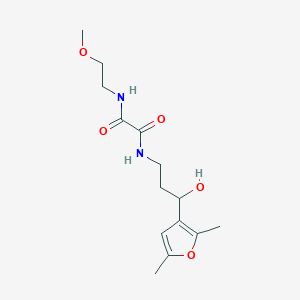

![molecular formula C22H25N3O5S2 B2981873 (Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-77-9](/img/structure/B2981873.png)

(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Aldose Reductase Inhibition

A study by Ali et al. (2012) explored the synthesis and molecular modelling of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors. These compounds were synthesized through cyclocondensation and evaluated for their inhibitory activity against aldose reductase (ALR2), a key enzyme implicated in diabetic complications. The highest inhibitory potency was observed for specific derivatives, showcasing their potential as novel therapeutic agents for diabetes management. The combined use of docking and molecular dynamics simulations provided insights into the structure–selectivity relationships and binding modes of these inhibitors with the active site of ALR2 (Ali et al., 2012).

Antimicrobial Activity

Research conducted by Mishra et al. (2019) focused on the synthesis, characterization, and evaluation of antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes. These compounds demonstrated good antimicrobial activity against several human epidemic causing bacterial strains, indicating their potential for addressing infections in various parts of the body including the mouth, lungs, and gastrointestinal tract. This study highlights the importance of benzothiazole derivatives in the development of new antimicrobial agents (Mishra et al., 2019).

Synthesis of Pharmaceutical Intermediates

The synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, as discussed by Wang Yu-huan (2009), presents an example of the application of related compounds in the production of pharmaceutical intermediates. Such intermediates play crucial roles in the development of drugs by serving as the building blocks for active pharmaceutical ingredients. The study detailed the optimization of reaction conditions, contributing to the efficiency and yield of the synthesis process (Wang Yu-huan, 2009).

Cefixime Intermediate Improvement

Liu Qian-chun (2010) reported on the improvement of the synthesis of an intermediate for Cefixime, a third-generation cephalosporin antibiotic. This research highlights the importance of optimizing synthetic pathways for pharmaceutical intermediates to enhance overall yield and process efficiency, which is critical for the large-scale production of antibiotics (Liu Qian-chun, 2010).

Exploration in Heterocyclic Chemistry

The study by Gein et al. (2018) on the synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)- sulfamoyl]phenyl}but-2-eneamides demonstrates the application of thiazole derivatives in heterocyclic chemistry. These compounds are crucial for the development of new molecules with potential therapeutic applications, showcasing the broad applicability of such derivatives in medicinal chemistry (Gein et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S2/c1-4-5-14-24(2)32(28,29)17-12-10-16(11-13-17)21(27)23-22-25(15-20(26)30-3)18-8-6-7-9-19(18)31-22/h6-13H,4-5,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCACQKVVNGOMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

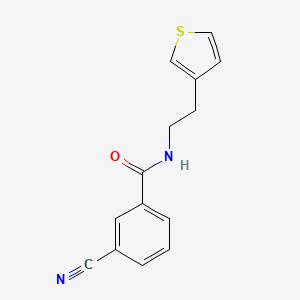

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2981795.png)

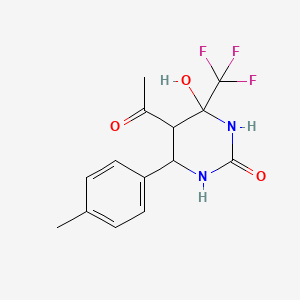

![ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2981797.png)

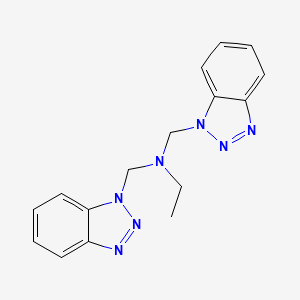

![(3Z)-3-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2981800.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one](/img/structure/B2981812.png)